![molecular formula C26H25N3O2 B11178381 2-benzyl-8-[2-(cyclohex-1-en-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178381.png)
2-benzyl-8-[2-(cyclohex-1-en-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexenyl group, and a pyrido-naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in saturated hydrocarbons or alcohols .
Scientific Research Applications
2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug lead
Mechanism of Action
The mechanism of action of 2-BENZYL-8-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .
Properties
Molecular Formula |
C26H25N3O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-benzyl-8-[2-(cyclohexen-1-yl)ethyl]pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C26H25N3O2/c30-25-21-17-22-24(13-16-29(26(22)31)18-20-9-5-2-6-10-20)27-23(21)12-15-28(25)14-11-19-7-3-1-4-8-19/h2,5-7,9-10,12-13,15-17H,1,3-4,8,11,14,18H2 |
InChI Key |
LACWDAZJMRGQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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